
3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid is a complex organic compound featuring a thiazolidine ring, a carboxyphenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidine ring, which can be synthesized through the reaction of cysteine with a carbonyl compound under acidic conditions. The resulting thiazolidine intermediate is then coupled with 4-carboxyaniline through a condensation reaction, forming the 5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidine intermediate. Finally, this intermediate undergoes a Friedel-Crafts acylation with benzoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a drug candidate.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new therapeutic agents. Its ability to interact with specific biological targets could be explored for treating diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism by which 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazolidine ring could mimic natural substrates or inhibitors, while the carboxyphenyl and benzoic acid groups could enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-((4-Carboxyphenyl)amino)benzoic acid: Similar structure but lacks the thiazolidine ring.
3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid: Contains multiple carboxylic acid groups and phenyl rings, used in coordination polymers.
1,3,5-Tris(4-carboxyphenyl)benzene: A tricarboxylic acid derivative used in the synthesis of metal-organic frameworks (MOFs).
Uniqueness
3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid is unique due to the presence of the thiazolidine ring, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other carboxyphenyl derivatives and makes it a valuable compound for various applications.
Properties
IUPAC Name |
3-[[5-(4-carboxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6S/c21-15-14(19-13-6-4-11(5-7-13)16(22)23)27-18(26)20(15)9-10-2-1-3-12(8-10)17(24)25/h1-8,14,19H,9H2,(H,22,23)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFBFHZQPHKWJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-indolo[3,2-b]quinoxalin-6-ylacetate](/img/structure/B352936.png)
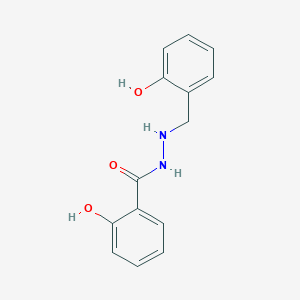
![3-methoxy-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B352943.png)
![2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B352946.png)
![1-(4-Chlorophenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B352947.png)
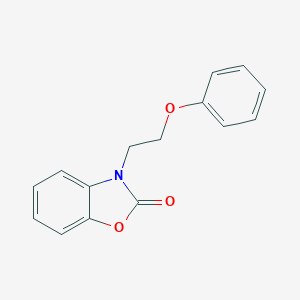
![3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one](/img/structure/B352962.png)
![3-[2-(4-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one](/img/structure/B352963.png)
![3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352964.png)
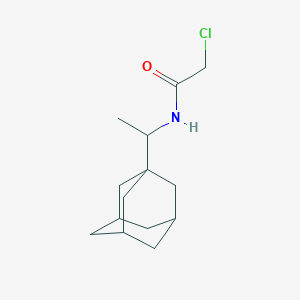
![N'-[(3Z)-7-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-HYDROXYBENZOHYDRAZIDE](/img/structure/B352969.png)
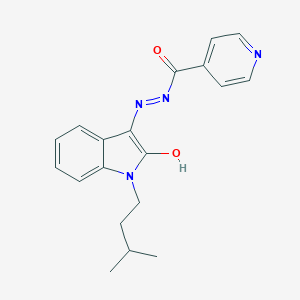
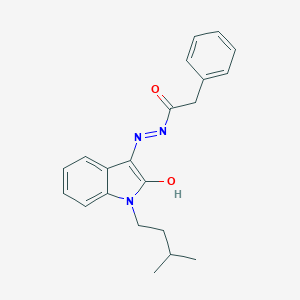
![N-[3-[(2-Hydroxy-1-propan-2-ylindol-3-yl)diazenyl]-3-oxopropyl]benzamide](/img/structure/B352972.png)
